molecular formula C16H20O6 B15365093 Diethyl(2,3-dimethoxybenzylidene)propanedioate CAS No. 39059-74-0

Diethyl(2,3-dimethoxybenzylidene)propanedioate

Cat. No.: B15365093
CAS No.: 39059-74-0
M. Wt: 308.33 g/mol
InChI Key: VCHSRJSLOQLZKE-UHFFFAOYSA-N
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Description

Diethyl(2,3-dimethoxybenzylidene)propanedioate is a chemical compound with the molecular formula C16H20O6. It is a derivative of benzylidene malonate and is known for its unique structural and chemical properties. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl(2,3-dimethoxybenzylidene)propanedioate can be synthesized through the condensation reaction of 2,3-dimethoxybenzaldehyde with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions to ensure the completion of the reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Diethyl(2,3-dimethoxybenzylidene)propanedioate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides or alkylating agents.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or aldehydes.

  • Substitution: Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Diethyl(2,3-dimethoxybenzylidene)propanedioate is used in various scientific research applications, including:

  • Chemistry: It serves as a precursor for the synthesis of other complex organic compounds.

  • Biology: The compound is used in the study of enzyme inhibition and as a potential inhibitor for certain biological targets.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Diethyl(2,3-dimethoxybenzylidene)propanedioate is similar to other benzylidene malonate derivatives, such as Diethyl 2-(3,4-dimethoxybenzylidene)malonate and Diethyl 2-(4-methoxybenzylidene)malonate. it is unique in its specific substitution pattern and the presence of two methoxy groups on the benzene ring, which can influence its reactivity and biological activity.

Comparison with Similar Compounds

  • Diethyl 2-(3,4-dimethoxybenzylidene)malonate

  • Diethyl 2-(4-methoxybenzylidene)malonate

  • Diethyl 2-(2,4-dimethoxybenzylidene)malonate

Properties

CAS No.

39059-74-0

Molecular Formula

C16H20O6

Molecular Weight

308.33 g/mol

IUPAC Name

diethyl 2-[(2,3-dimethoxyphenyl)methylidene]propanedioate

InChI

InChI=1S/C16H20O6/c1-5-21-15(17)12(16(18)22-6-2)10-11-8-7-9-13(19-3)14(11)20-4/h7-10H,5-6H2,1-4H3

InChI Key

VCHSRJSLOQLZKE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=C(C(=CC=C1)OC)OC)C(=O)OCC

Origin of Product

United States

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